Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside
Übersicht
Beschreibung
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside is a flavanone glycoside isolated from Glycyrrhizia inflate . It has antioxidant properties by inducing glutathione (GSH) biosynthesis via the inhibition of cytokines and protects lung epithelial cells against cigarette smoke-mediated oxidative stress .
Chemical Reactions Analysis
Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside has been studied for its antioxidant properties. It is known to induce glutathione (GSH) biosynthesis via the inhibition of cytokines .Physical And Chemical Properties Analysis
The physical and chemical properties of Liguiritigenin-7-O-D-apiosyl-4’-O-D-glucoside include a molecular weight of 550.51, a boiling point of 889.4±65.0 °C (Predicted), and a density of 1.591 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis of Apigenin Glucosides: The enzymatic synthesis of apigenin glucosides, including compounds similar to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, was achieved using glucosyltransferase from Bacillus licheniformis. This process enhanced water solubility and biological activities of apigenin glucosides (Gurung, Kim, Oh & Sohng, 2013).
Purification Techniques and Properties
- Purification of Apigenin Glucosides: An apiosyltransferase was identified to catalyze the transfer of apiosyl moieties to glucosylflavones, a process relevant to the purification of compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Ortmann, Sutter & Grisebach, 1972).
Potential Therapeutic Applications
- Granulocytic Differentiation in Leukemia Cells: Apigenin 7-glucoside, related to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, was studied for its role in inducing granulocytic differentiation in human promyelocytic leukemia cells, highlighting a potential therapeutic application in cancer treatment (Nakazaki, Tsolmon, Han & Isoda, 2013).
Extraction and Structural Analysis
- Extraction and Purification from Natural Sources: Techniques for the extraction and purification of flavonoids like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside from Glycyrrhiza were explored, enhancing understanding of their structural properties (Wang et al., 2014).
- Structural Elucidation of Flavonoid Glycosides: The structure of similar flavanone glycosides from Glycyrrhiza uralensis was elucidated, aiding in the understanding of compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Nakanishi, Inada, Kambayashi & Yoneda, 1985).
Biological and Pharmacological Studies
- Antibacterial Activity of Flavonoids: Studies on the antibacterial activity of flavonoids, including compounds similar to Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside, provide insights into their potential medicinal applications (Rigano et al., 2007).
Applications in Quality Control and Bioactivity
- Quality Control in Traditional Medicine: The evaluation of active constituents in traditional Chinese medicine, including apigenin derivatives, offers insights into quality control methods relevant to compounds like Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside (Han et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2/t17-,19+,20+,21-,22+,23-,24+,25-,26+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEABDZDFSMGRQX-DWMQJYMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liguiritigenin-7-O-D-apiosyl-4'-O-D-glucoside |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.